2-(4-Ethoxycarbonylphenyl)phenol

Description

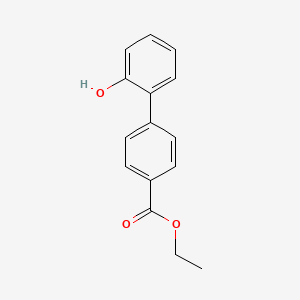

2-(4-Ethoxycarbonylphenyl)phenol is a phenolic derivative characterized by a hydroxyl group (-OH) attached to a benzene ring and an ethoxycarbonyl (-COOCH₂CH₃) substituent at the para position of a second benzene ring. This structure combines the reactivity of phenol with the ester functionality, making it a versatile intermediate in organic synthesis. The ethoxycarbonyl group enhances solubility in organic solvents and may influence hydrolysis kinetics compared to simpler phenolic derivatives .

Properties

IUPAC Name |

ethyl 4-(2-hydroxyphenyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-2-18-15(17)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h3-10,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETNFNRANOTFFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672972 | |

| Record name | Ethyl 2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209444-83-6 | |

| Record name | Ethyl 2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxycarbonylphenyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-ethoxycarbonylphenyl halides with phenol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the halide group with the phenol group .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of copper or palladium catalysts in the presence of suitable ligands can significantly improve the reaction rate and selectivity. Additionally, the reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethoxycarbonylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones, which are valuable intermediates in organic synthesis.

Reduction: The compound can be reduced to form hydroquinones, which have significant redox properties.

Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common due to the activating effect of the phenol group.

Common Reagents and Conditions:

Oxidation: Sodium dichromate or potassium nitrosodisulfonate (Fremy’s salt) are commonly used oxidizing agents.

Reduction: Sodium borohydride or tin(II) chloride are typical reducing agents.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(4-Ethoxycarbonylphenyl)phenol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.

Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of fine chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxycarbonylphenyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can act as an antioxidant by scavenging free radicals and chelating metal ions. Additionally, it can modulate cell signaling pathways and gene expression, leading to various biological effects . The compound’s ability to undergo redox reactions is crucial for its pharmacological actions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural and functional similarities to other phenolic derivatives are summarized in Table 1.

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Electronic Effects: The ethoxycarbonyl group in this compound acts as a moderate electron-withdrawing group, contrasting with the stronger electron-withdrawing nitro (-NO₂) group in 4-nitrophenyl benzoate. This difference impacts acidity (pKa) and reactivity in nucleophilic substitution reactions .

- Hydrogen Bonding: Like (E)-2-{[2-(2-Hydroxyethylamino)ethyl-imino]methyl}phenol (), the hydroxyl group in the target compound enables hydrogen bonding, which influences crystallinity and solubility. However, the ester group may reduce hydrogen-bonding capacity compared to amino or imino substituents .

- Hydrolytic Stability: The ethoxycarbonyl ester is more prone to hydrolysis under acidic or basic conditions than non-ester derivatives (e.g., 4-ethylphenol). This property is critical in applications requiring controlled degradation, such as drug delivery or polymer matrices .

Physicochemical Properties

- Solubility: The ethoxycarbonyl group enhances lipophilicity compared to polar substituents like -NO₂ or -Cl. This makes the compound more soluble in organic solvents (e.g., DMF, ethyl acetate) than 4-nitrophenyl benzoate or chlorinated analogs .

- Thermal Stability: Similar to pyrazole-based polymers (), aromatic esters like this compound exhibit moderate thermal stability due to resonance stabilization of the ester group. However, nitro-substituted derivatives (e.g., 4-nitrophenyl benzoate) may decompose at lower temperatures due to nitro group instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.